Ethyl crotonate Ethyl crotonate Ethyl (2Z)-but-2-enoate is a but-2-enoate ester obtained by the formal condensation of isocrotonic acid with ethanol. It has a role as a metabolite. It is functionally related to an isocrotonic acid.
Brand Name: Vulcanchem
CAS No.: 10544-63-5
VCID: VC20848172
InChI: InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3-
SMILES: CCOC(=O)C=CC
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

Ethyl crotonate

CAS No.: 10544-63-5

Cat. No.: VC20848172

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl crotonate - 10544-63-5

Specification

CAS No. 10544-63-5
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name ethyl (Z)-but-2-enoate
Standard InChI InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3-
Standard InChI Key ZFDIRQKJPRINOQ-HYXAFXHYSA-N
Isomeric SMILES CCOC(=O)/C=C\C
SMILES CCOC(=O)C=CC
Canonical SMILES CCOC(=O)C=CC
Boiling Point 132.00 to 134.00 °C. @ 760.00 mm Hg

Introduction

Chemical Identity and Structure

Ethyl crotonate (C₆H₁₀O₂) is an ester formed from crotonic acid and ethanol. It exists primarily in the trans (E) configuration, with the chemical name ethyl (E)-2-butenoate. This compound has a molecular weight of 114.14 g/mol and features an α,β-unsaturated ester structure .

Identification Data

ParameterValue
CAS Number623-70-1
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
IUPAC NameEthyl (E)-2-butenoate
Common Synonyms(E)-ethyl but-2-enoate, ethyl trans-2-butenoate, trans-ethyl crotonate
InChIKeyZFDIRQKJPRINOQ-HWKANZROSA-N
LogP1.85

The compound has a specific geometric isomerism with the predominant commercial form being the (E)-isomer, while the (Z)-isomer (CAS: 6776-19-8) is less common but can be synthesized for specific applications .

Physical Properties

Ethyl crotonate exhibits distinct physical characteristics that influence its handling, storage, and applications across various industries.

Physical Constants and Parameters

PropertyValueReference
Physical StateColorless to pale yellow liquid
Melting Point37.22°C (estimate), -79°C (measured)
Boiling Point142-143°C (at 1013 hPa)
Density0.918 g/mL at 25°C
Refractive Index1.4248 (20°C, 589 nm)
Vapor Density3.9 (vs air)
Vapor Pressure65 hPa (50°C)
Flash Point36°F (2°C)
Odor ProfilePungent chemical, diffusive sweet, alliaceous, caramel, rum
Dielectric Constant5.4 (20°C)

The compound is insoluble in water but readily dissolves in most organic solvents including ethanol, ether, and moderately in chloroform and ethyl acetate .

Chemical Properties and Reactivity

Ethyl crotonate features an α,β-unsaturated ester structure that contributes to its distinct chemical behavior and reactivity patterns.

Reactivity Profile

The presence of a conjugated double bond makes ethyl crotonate particularly reactive in various chemical transformations:

  • Participates in cycloaddition reactions as a dienophile

  • Undergoes conjugate additions with nucleophiles

  • Serves in tandem vicinal dialkylation reactions

  • Functions effectively in Heck reactions

This reactivity profile makes it particularly valuable as a building block in organic synthesis. The compound remains stable under normal conditions but is incompatible with strong oxidizing agents .

Spectroscopic Characteristics

Spectroscopic analysis provides crucial structural information about ethyl crotonate, enabling accurate identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy reveals the distinct structural features of ethyl crotonate:

The ¹H NMR spectrum clearly identifies the different proton environments:

  • Methyl protons from both the ester group and the alkene substituent

  • Methylene protons from the ethyl group

  • Vinyl protons with characteristic coupling patterns

The ¹³C NMR spectrum shows all six carbon environments, with the carbonyl carbon appearing distinctively around 167 ppm. DEPT experiments confirm:

  • The quaternary carbon at the carbonyl position

  • CH groups from the alkene portion

  • CH₂ and CH₃ groups from the alkyl portions

2D NMR techniques such as COSY and J-resolved spectroscopy provide additional structural confirmation, revealing coupling relationships between:

  • The methyl group at position 1 and CH groups at positions 2 and 3

  • The methyl group at position 7 and CH₂ group at position 6

  • The neighboring CH groups at positions 2 and 3

Natural Occurrence

Ethyl crotonate is found naturally in various fruits and food products, contributing to their characteristic flavors and aromas.

Natural Sources

SourceComment
StrawberryComponent of characteristic aroma
GuavaPresent in both fruit and peel
PineappleContributes to flavor profile
White WineMinor flavor component
Yellow Passion FruitNatural constituent
MangoFound in fresh fruit
AppleNatural flavor component
PapayaPresent in fruit
RumContributes to characteristic aroma
CocoaMinor flavor component

These natural occurrences have inspired the compound's use in artificial flavoring applications .

Synthesis and Production

Ethyl crotonate is primarily produced through synthetic methods for commercial applications.

Industrial Synthesis

The primary commercial synthesis route involves the esterification of crotonic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds under controlled conditions to yield predominantly the (E)-isomer.

Laboratory Preparation

For laboratory-scale preparation, the compound can be purified by:

  • Washing with 5% aqueous Na₂CO₃

  • Following with saturated aqueous CaCl₂

  • Drying with CaCl₂

  • Distillation at atmospheric or reduced pressure

The (Z)-isomer can be selectively prepared through semihydrogenation of ethyl tetrolate in excellent chemical yield .

Industrial Applications

Ethyl crotonate has diverse applications across multiple industries, leveraging its chemical properties and sensory characteristics.

Food and Flavor Industry

In the food sector, ethyl crotonate serves as:

  • A synthetic flavoring agent in fruit flavors, particularly strawberry and pineapple

  • An ingredient in imitation fruit flavors at concentrations of 2-7 ppm

  • A component in rum and cognac flavor formulations

The compound's taste threshold values indicate rum, cognac, and pungent characteristics with caramellic and fruity nuances at concentrations of approximately 10 ppm .

Materials Science Applications

In materials science and polymer chemistry, ethyl crotonate functions as:

  • A solvent for cellulose esters

  • A plasticizer for acrylic resins, improving flexibility and durability

  • A component in coatings and adhesives

  • A contributor to improved material properties in polymer production

Synthetic Organic Chemistry

Ethyl crotonate serves as a versatile building block in organic synthesis:

  • Enables creation of complex molecules for pharmaceutical applications

  • Facilitates production of agrochemicals

  • Functions in metabolic pathway investigations and enzyme reaction studies

Fragrance Industry

The compound contributes significantly to the fragrance industry:

  • Enhances and stabilizes scent profiles in perfumes

  • Provides fruity and sweet aromatic notes

  • Serves as a component in cosmetic fragrances

Market Analysis

The global ethyl crotonate market demonstrates robust growth trends driven by expanding applications across multiple sectors.

Market Growth and Projections

As of 2025, the global ethyl crotonate market is experiencing significant expansion, with projections indicating continued growth through 2033. Key market dynamics include:

  • Primary growth drivers: increasing applications in food and fragrance industries, agricultural insecticides, and pharmaceutical synthesis

  • Market segmentation favoring high-purity grades (98% and 99%), reflecting demand for precision in downstream applications

  • Geographic expansion particularly in developing economies experiencing industrialization and agricultural growth

Current market leaders include specialized chemical manufacturers focusing on product quality, competitive pricing, and reliable delivery capabilities. North America and Europe represent significant market regions, though emerging markets show accelerating demand .

Hazard TypeClassificationNotes
FlammabilityHighly flammableDangerous fire risk when exposed to heat or flame
ToxicityModerately toxicBy ingestion and likely by inhalation
IrritationStrong irritantAffects skin, mucous membranes, and eyes
ReactivityModerateCan react vigorously with oxidizing materials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator